
electronic structure and bonding in bromous
acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bromous acid

Cat. No.: B1220249 Get Quote

An In-depth Technical Guide on the Electronic Structure and Bonding in Bromous Acid
(HBrO₂)

Introduction
Bromous acid (HBrO₂) is a bromine oxoacid where bromine exists in the +3 oxidation state.[1]

It is a highly unstable compound, primarily encountered as a transient species in aqueous

solutions.[2][3] Despite its instability, HBrO₂ is a crucial intermediate in various chemical

systems, most notably in the Belousov-Zhabotinsky oscillating reaction, a classic example of

non-linear chemical dynamics.[1] Its fleeting existence makes direct experimental

characterization challenging, necessitating a combination of in-situ generation, rapid

spectroscopic techniques, and computational modeling to elucidate its structural and electronic

properties. This guide provides a comprehensive overview of the electronic structure, bonding,

and key physicochemical properties of bromous acid.

Electronic Structure and Bonding
The electronic arrangement and bonding in bromous acid can be described through a

hierarchical application of bonding theories, from the simple Lewis structure to more complex

hybridization and molecular orbital theories.
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To construct the Lewis structure for HBrO₂, we first sum the valence electrons: 1 (from H) + 7

(from Br) + 2 × 6 (from O) = 20 valence electrons.[4][5] Bromine, being the least

electronegative atom (besides hydrogen), serves as the central atom. The hydrogen atom is

bonded to one of the oxygen atoms, a common feature for oxoacids. The most stable Lewis

structure that minimizes formal charges places a single bond between the bromine and the

hydroxyl (-OH) group and a double bond between the bromine and the terminal oxygen atom.

This arrangement satisfies the octet rule for the oxygen atoms and results in zero formal

charges for all atoms.

The predominant resonance structure is O=Br-OH, with two lone pairs on the bromine atom,

two on the terminal oxygen, and two on the hydroxyl oxygen.

VSEPR Theory and Molecular Geometry
The Valence Shell Electron Pair Repulsion (VSEPR) theory is used to predict the molecular

geometry around the central bromine atom. In the HBrO₂ molecule, the bromine atom is

surrounded by four electron domains:

One single bond to the hydroxyl oxygen.

One double bond to the terminal oxygen (counted as a single domain).

Two lone pairs of electrons.

With four electron domains, the electron geometry is approximately tetrahedral. However, the

presence of two lone pairs results in a bent or V-shaped molecular geometry with respect to the

atoms (O-Br-O).[4][6] This bent shape leads to an asymmetrical distribution of charge, making

bromous acid a polar molecule.[6] Computational studies have identified several isomers, with

the most stable conformation being a non-planar structure.[1][2]

Hybridization
Based on the tetrahedral electron geometry predicted by VSEPR theory, the central bromine

atom in bromous acid undergoes sp³ hybridization.[1][6][7] One s-orbital and three p-orbitals

of the bromine atom combine to form four sp³ hybrid orbitals. Two of these hybrid orbitals are

occupied by lone pairs of electrons, while the other two form sigma (σ) bonds with the oxygen

atoms. The oxygen atom of the hydroxyl group is also sp³ hybridized.
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Molecular Orbital (MO) Theory
A molecular orbital approach provides a more detailed description of the bonding. The Br-O

sigma (σ) bonds are formed by the overlap of the sp³ hybrid orbitals of bromine with the sp³

orbitals of the hydroxyl oxygen and the p-orbital of the terminal oxygen. The pi (π) bond in the

Br=O double bond arises from the side-on overlap of a bromine d-orbital and an oxygen p-

orbital. Advanced computational calculations suggest that the electronic structure involves

delocalized molecular orbitals spread across the O-Br-O framework, rather than localized

bonds involving d-orbitals.[4]

Quantitative Data Summary
The physicochemical properties of bromous acid have been determined through a

combination of experimental measurements and computational studies. Key quantitative data

are summarized in the table below.
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Property Value Reference(s)

Molecular Formula HBrO₂ [1][2]

Molar Mass 112.911 g/mol [2]

pKa (at 25 °C) 3.43 ± 0.05 [1][2][3]

Molecular Geometry Bent (V-shaped) [3][4][6]

H-O-Br Bond Angle 106.1° [1][2][3]

Br-O Bond Length ~1.85 Å [1]

Dihedral Angle (H-O-Br-O) 74.2° (most stable isomer) [1][2]

Br-O Bond Energy ~201 kJ/mol [1]

Dipole Moment ~2.1 D [1]

Standard Heat of Formation

(ΔHf°(aq))
-33 kJ/mol [8][9]

UV-Vis Absorption Maxima
260 nm (ε = 350 M⁻¹cm⁻¹),

340 nm (ε = 120 M⁻¹cm⁻¹)
[1]

Raman Spectroscopy Bands
830 cm⁻¹ (Br-O stretch), 340

cm⁻¹ (Br-OH bend)
[1]

Standard Reduction Potentials
E°(BrO₂⁻/BrO⁻) = +1.33 V, E°

(BrO₂⁻/Br⁻) = +1.47 V
[1]

Experimental and Computational Protocols
Due to its inherent instability, bromous acid is not isolated as a pure substance but is instead

generated in situ for study.

Synthesis Protocols
Several methods are employed to produce bromous acid in aqueous solutions for

experimental investigation:
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Oxidation of Hypobromous Acid: This is a common and direct method where hypobromous
acid (HBrO) is oxidized by hypochlorous acid (HClO) under controlled pH conditions

(typically between 4 and 6).[1][3][10]

Reaction: HBrO + HClO → HBrO₂ + HCl

Syn-proportionation Reaction: The reaction between bromic acid (HBrO₃) and hydrobromic

acid (HBr) can be used to generate HBrO₂.[2][10]

Reaction: 2 HBrO₃ + HBr → 3 HBrO₂

Disproportionation of Hypobromous Acid: In this reaction, two molecules of hypobromous
acid react to form bromous acid and hydrobromic acid.[2][10]

Reaction: 2 HBrO → HBrO₂ + HBr

Analytical and Characterization Protocols
The transient nature of HBrO₂ requires rapid and sensitive analytical techniques for its

identification and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used for the quantitative

determination of HBrO₂ in solution.[1] The molecule exhibits characteristic absorption

maxima at 260 nm and 340 nm.[1] By monitoring the absorbance at these wavelengths, its

concentration and reaction kinetics can be studied.

Raman Spectroscopy: Raman spectroscopy provides structural information by detecting

vibrational modes. For HBrO₂, distinctive bands are observed at 830 cm⁻¹ (attributed to the

Br-O stretch) and 340 cm⁻¹ (attributed to the Br-OH bend), which help confirm its molecular

structure.[1]

Kinetic Studies: The acid dissociation constant (pKa) of bromous acid was determined by

studying the initial velocity of the reaction between sodium bromite and potassium iodide

over a pH range of 2.9 to 8.0.[2] The rate of reaction is dependent on the concentration of

H⁺, allowing for the calculation of Ka.[2]

Computational Chemistry Protocols
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Ab Initio Methods: High-level computational methods are used to model the properties of

bromous acid.[8][11] These studies involve optimizing the molecular geometry to find the

most stable conformations (isomers) and calculating properties such as bond lengths, bond

angles, vibrational frequencies, and relative energetics.[8] These theoretical calculations

provide valuable insights that complement the limited experimental data available for this

unstable molecule.

Visualization of Bonding Concepts
The logical progression from the basic electron count to the final molecular geometry and

hybridization of bromous acid can be visualized as a workflow.
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Conceptual Workflow for HBrO₂ Structure

1. Foundational Principles

2. Structural Prediction

3. Bonding Description

Valence Electrons
(H=1, Br=7, O=6)

Total = 20

Lewis Structure
O=Br(..)-OH

(Minimize Formal Charges)

Construct

VSEPR Theory:
4 Electron Domains

(2 Bonding, 2 Lone Pairs)

Analyze Central Atom (Br)

Electron Geometry:
Tetrahedral

Predict

Molecular Geometry:
Bent / V-Shaped

Account for Lone Pairs

Hybridization of Br:
sp³

Infer from Geometry

Molecular Orbitals:
σ and π bonds

Relates to Describe Overlap

Click to download full resolution via product page

Caption: Logical flow from valence electrons to molecular structure and bonding in HBrO₂.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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